Cinnamic acid Cinnamic acid Cinnamic acid is a monocarboxylic acid that consists of acrylic acid bearing a phenyl substituent at the 3-position. It is found in Cinnamomum cassia. It has a role as a plant metabolite. It is a member of styrenes and a member of cinnamic acids. It is a conjugate acid of a cinnamate.
trans-Cinnamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cinnamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cinnamic acid is a natural product found in Ipomoea leptophylla, Camellia sinensis, and other organisms with data available.
Cinnamic acid has the formula C6H5CHCHCOOH and is an odorless white crystalline acid, which is slightly soluble in water. It has a melting point of 133 degree centigrade and a boiling point of 300 degree centigrade.
Cinnamic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Cinnamon (part of); Chinese Cinnamon (part of); Stevia rebaudiuna Leaf (part of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 140-10-3
VCID: VC20871329
InChI: InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
SMILES: C1=CC=C(C=C1)C=CC(=O)O
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol

Cinnamic acid

CAS No.: 140-10-3

Cat. No.: VC20871329

Molecular Formula: C9H8O2

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Cinnamic acid - 140-10-3

Specification

CAS No. 140-10-3
Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
IUPAC Name (E)-3-phenylprop-2-enoic acid
Standard InChI InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
Standard InChI Key WBYWAXJHAXSJNI-VOTSOKGWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)O
SMILES C1=CC=C(C=C1)C=CC(=O)O
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)O
Appearance Powder
Boiling Point 298.00 to 300.00 °C. @ 760.00 mm Hg
Melting Point 133 °C

Introduction

Chemical Structure and Properties

Structural Characteristics

Cinnamic acid belongs to the class of organic compounds known as cinnamic acids, which are aromatic compounds containing a benzene ring and a carboxylic acid group forming 3-phenylprop-2-enoic acid . The molecular structure features a carbon-carbon double bond (C=C) that connects the aromatic ring to the acrylic acid group, creating a conjugated system that contributes to its chemical reactivity and biological properties.

The compound primarily exists in the trans (E) configuration, which is more thermodynamically stable than its cis (Z) isomer . This structural configuration influences its physical properties and reactivity patterns in chemical reactions.

Physicochemical Properties

Cinnamic acid displays characteristic physicochemical properties that determine its behavior in various environments and applications. The compound is a weakly acidic substance that appears as a white crystalline solid at room temperature . Table 1 presents the key physicochemical properties of trans-cinnamic acid based on available scientific data.

Table 1: Physicochemical Properties of trans-Cinnamic Acid

PropertyValueUnit
Melting Point406.15K
Boiling Point573.20K
Enthalpy of Fusion22.63kJ/mol
Enthalpy of Vaporization73.90kJ/mol
Enthalpy of Sublimation107.10 ± 0.80kJ/mol
Standard Enthalpy of Formation (solid)-340.00kJ/mol
Heat Capacity (solid)197.50J/mol×K
Ionization Energy9.00 ± 0.05eV
LogP (octanol/water)1.784

The data reveals important thermodynamic properties that influence cinnamic acid's behavior in various chemical reactions and biological systems . The relatively high melting and boiling points indicate strong intermolecular forces, likely due to hydrogen bonding through the carboxylic acid group.

Thermodynamic Properties

The thermodynamic profile of cinnamic acid provides insights into its stability and reactivity under different conditions. Table 2 presents additional thermodynamic data that characterizes the energetics of various transformations involving cinnamic acid.

Table 2: Thermodynamic Data for trans-Cinnamic Acid

PropertyValueUnit
Critical Temperature (Tc)794.16K
Critical Pressure (Pc)4194.74kPa
Critical Volume (Vc)0.436m³/kmol
Gibbs Free Energy of Formation-48.21kJ/mol
Enthalpy of Combustion-4359.30 to -4344.70kJ/mol

These thermodynamic parameters are essential for understanding cinnamic acid's behavior in chemical processes and for designing efficient synthesis methodologies . The critical properties provide valuable information for processes involving phase transitions and supercritical conditions.

Natural Occurrence and Sources

Cinnamic acid is widely distributed in the plant kingdom and can be found naturally in various plant materials. It is a significant component in cinnamon bark oil and can be obtained from natural sources such as oil of cinnamon or from balsams like storax . The compound exists either in free form or as part of more complex molecules in numerous plant species, particularly those belonging to the Cinnamomum genus.

The natural occurrence of cinnamic acid in plants is linked to its role in plant defense mechanisms and as an intermediate in the biosynthesis of various secondary metabolites. Plants utilize cinnamic acid as a building block for synthesizing compounds such as flavonoids, coumarins, and lignins, which serve as defense agents against pathogens and environmental stressors .

Synthesis Methods

Direct Synthesis from Aromatic Aldehydes

A notable advancement in cinnamic acid synthesis involves the direct preparation from aromatic aldehydes and aliphatic carboxylic acids. This method employs boron tribromide as a reagent, 4-dimethylaminopyridine (4-DMAP) and pyridine as bases, and N-methyl-2-pyrolidinone (NMP) as solvent . The reaction typically proceeds at reflux temperatures (180-190°C) for 8-12 hours.

The key advantage of this approach is the possibility of obtaining cinnamic acids directly in a one-pot synthesis, avoiding intermediary steps such as the synthesis, isolation, and purification of intermediates like triacetyl borate . The method yields cinnamic acids in moderate to high yields (up to 81%), making it an attractive option for both laboratory and industrial applications.

The reaction mechanism involves the formation of triacylborate intermediates, which show high reactivity in basic medium. The presence of 4-DMAP and pyridine is essential for the reaction to proceed effectively . This synthetic route represents a significant improvement over classical methods such as the Perkin reaction, as it utilizes aliphatic carboxylic acids instead of the corresponding anhydrides.

Biological Activities

Antimicrobial Properties

Cinnamic acid has been investigated for its antimicrobial properties against various bacterial and fungal strains. Research indicates that the compound exhibits weak antimicrobial effects against bacteria, with minimum inhibitory concentration (MIC) values higher than 38 mM in certain studies . Similarly, it demonstrates modest antifungal activity when used alone.

Interestingly, the antimicrobial efficacy of cinnamic acid can be significantly enhanced through structural modifications or by incorporating it into nanoparticle formulations. For instance, cinnamic acid has been utilized as both a reducing agent and protecting ligand in the synthesis of silver nanoparticles (CA-AgNPs) . These functionalized nanoparticles show significant inhibitory effects against Escherichia coli and Candida albicans, suggesting potential applications in antimicrobial therapies .

Comparative studies on cinnamic acid and its derivatives reveal structure-activity relationships that influence their antimicrobial potency. While cinnamic acid itself shows limited activity (MBC >25 mM), derivatives such as cinnamaldehyde demonstrate greater potential to inhibit bacterial growth at lower concentrations (3-8 mM) . This highlights the importance of structural modifications in enhancing the biological activities of cinnamic acid-based compounds.

Enzyme Inhibitory Activities

Recent research has explored cinnamic acid derivatives for their potential in addressing neurodegenerative disorders and hyperpigmentation issues. Specifically, cinnamic acid linked to triazole acetamide derivatives has been evaluated for anti-Alzheimer and anti-melanogenesis activities .

Studies have assessed the inhibitory effects of these derivatives on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. Among the synthesized compounds, 3-(4-((1-(2-((2,4-dichlorophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxyphenyl)acrylic acid (compound 10j) exhibited remarkable activity against BChE with an IC₅₀ value of 11.99 ± 0.53 μM . Another derivative, 3-(3-methoxy-4-((1-(2-oxo-2-(p-tolylamino)ethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acrylic acid (compound 10d), emerged as the most potent AChE inhibitor .

In terms of tyrosinase inhibition, which is relevant for anti-melanogenesis applications, 3-(3-methoxy-4-((1-(2-((2-methyl-4-nitrophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acrylic acid (compound 10n) demonstrated 44.87% inhibition at a concentration of 40 μM . These findings underscore the potential of cinnamic acid derivatives in addressing neurological disorders and dermatological conditions.

Applications

Pharmaceutical and Medicinal Applications

The diverse biological activities of cinnamic acid and its derivatives have fostered their development for various pharmaceutical applications. The compound's potential in enzyme inhibition, particularly against cholinesterases, positions it as a candidate for developing treatments for Alzheimer's disease and other neurodegenerative disorders . Additionally, its tyrosinase inhibitory properties suggest applications in managing hyperpigmentation conditions.

The antimicrobial properties of cinnamic acid, especially when incorporated into nanoformulations, open avenues for developing novel antimicrobial agents. These could address challenges posed by conventional antibiotics, including bacterial resistance mechanisms .

Recent Research and Future Directions

Nanomaterial Development

Integrating cinnamic acid with nanomaterials represents an innovative approach to enhancing its properties and expanding its applications. The synthesis of cinnamic acid-functionalized silver nanoparticles demonstrates how the compound can be leveraged in nanomedicine . These nanoparticles exhibit enhanced antimicrobial activity compared to cinnamic acid alone, indicating a synergistic effect that could be exploited in developing advanced antimicrobial therapies.

The development of cinnamic acid-based nanomaterials addresses challenges related to the compound's limited water solubility and bioavailability. By incorporating cinnamic acid into nanoformulations, researchers can improve its delivery to target sites and modulate its pharmacokinetic properties.

Structure-Activity Relationship Studies

Understanding the relationship between structural features and biological activities is crucial for rational design of cinnamic acid derivatives with enhanced properties. Recent studies comparing cinnamic acid with derivatives such as cinnamaldehyde, cinnamyl alcohol, and cinnamamide reveal how structural modifications influence antimicrobial potency .

Ongoing research focuses on identifying specific structural elements that confer desired biological activities, facilitating the development of optimized compounds for targeted applications. This approach has already yielded derivatives with improved enzyme inhibitory activities, suggesting potential in treating conditions like Alzheimer's disease .

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